2,3,3-Trimethylhexane

Description

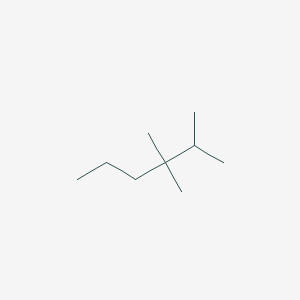

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYSEQMMCZAKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168288 | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

9.83 [mmHg] | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-28-7 | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,3-Trimethylhexane. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound as a solvent, a reference standard, or in other laboratory applications.

Chemical Identity and Structure

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C9H20.[1][2][3] Its structure consists of a six-carbon hexane chain with three methyl group substituents. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 16747-28-7 | |

| Molecular Formula | C9H20 | [2] |

| Canonical SMILES | CCCC(C)(C)C(C)C | [3] |

| InChI | InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3 | [3] |

| InChIKey | DJYSEQMMCZAKGT-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in silico modeling.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 128.26 g/mol | [1][4] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 137.9 °C at 760 mmHg | |

| Melting Point | -116.79 °C | [1] |

| Density | 0.722 g/cm³ | [1] |

| Vapor Pressure | 8.57 mmHg at 25°C | [1] |

| Refractive Index | 1.4119 | [1] |

| Flash Point | 27.7 °C | [1] |

Chemical Properties and Descriptors

| Property | Value | Source |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like alcohols and ethers.[2][5] | [2][5] |

| LogP | 3.46870 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 70.1 | [1] |

| Heavy Atom Count | 9 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly detailed in the readily available literature. However, standardized methods are employed for these measurements. The data presented is often compiled from resources like the NIST Chemistry WebBook, which aggregates critically evaluated data from various scientific publications.[6][7][8]

General Methodologies:

-

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. A sample of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For higher accuracy, this is often performed using an ebulliometer.

-

Melting Point Determination: The melting point is measured by slowly heating a solid sample and observing the temperature at which it transitions to a liquid. This is commonly done using a melting point apparatus where the sample is observed under magnification as the temperature is gradually increased.

-

Density Measurement: The density of a liquid is determined by measuring the mass of a known volume of the substance. This is typically done using a pycnometer or a digital density meter, with temperature control being crucial for accuracy.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms.[3]

-

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.[3]

-

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, this would show characteristic C-H stretching and bending vibrations.[7]

-

The following diagram illustrates a conceptual workflow for determining the boiling point of a liquid compound like this compound.

Caption: A simplified workflow for the experimental determination of a liquid's boiling point.

Logical Relationships of Properties

The chemical and physical properties of this compound are interconnected. The following diagram illustrates some of these logical relationships.

Caption: Logical relationships between the molecular structure and the properties of this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][9] It is important to use this chemical in a well-ventilated area and to avoid sources of ignition.[2][9] As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use for detailed safety and handling information.[10][11] Inhalation or severe contact may cause dizziness and nausea.[2][9]

Applications

Due to its properties as a non-polar solvent, this compound can be used in organic synthesis and extractions.[2][9] It can also serve as a component in fuels.[2][9] In a research context, its well-defined properties make it a useful reference compound in analytical techniques such as gas chromatography.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H20 | CID 28023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]

- 7. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]

- 8. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,3-Trimethylhexane: Molecular Structure and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethylhexane, a branched-chain alkane. It delves into its molecular structure, isomerism, and key physicochemical properties. This document also outlines detailed experimental protocols for the synthesis and analysis of this compound, making it a valuable resource for researchers in organic chemistry and related fields.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20. It is one of the 35 structural isomers of nonane.[1][2] Its branched structure significantly influences its physical properties, such as boiling point and density, making it a subject of interest in fuel technology and as a reference compound in analytical chemistry. This guide explores the intricacies of its structure and provides a comparative analysis with its isomers.

Molecular Structure and Isomerism

The molecular structure of this compound consists of a six-carbon hexane backbone with three methyl group substituents. One methyl group is attached to the second carbon atom, and two methyl groups are attached to the third carbon atom.[3]

The molecular formula C9H20 gives rise to a total of 35 structural isomers, which are compounds with the same molecular formula but different atomic connectivity.[1][4] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The isomers of nonane include the straight-chain n-nonane, various methyl-, ethyl-, and propyl-substituted alkanes.[4]

Visualization of this compound and Selected Isomers

The following diagram illustrates the molecular structure of this compound and a selection of its structural isomers.

References

- 1. This compound | C9H20 | CID 28023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane - Wikipedia [en.wikipedia.org]

- 3. Write the structural formula of the give below 2,3,3,-Trimethylhexane.. [askfilo.com]

- 4. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

Synthesis of 2,3,3-Trimethylhexane: An In-depth Technical Guide

Introduction

2,3,3-Trimethylhexane is a saturated, branched-chain alkane with the chemical formula C9H20. As a member of the nonane isomer family, it is of interest to researchers in the fields of fuel science, organic synthesis, and analytical chemistry. Its highly branched structure contributes to a high octane rating, making it a desirable component in gasoline blends. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been established: the Grignard reaction and the catalytic hydrogenation of an alkene precursor. Each method offers distinct advantages and challenges, which will be detailed in the following sections.

Pathway 1: Grignard Reaction Synthesis

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds. The synthesis of this compound via this pathway involves the coupling of an isopropyl Grignard reagent with a tertiary alkyl halide.

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the isopropyl Grignard reagent (isopropylmagnesium chloride) on the electrophilic carbon of 3-chloro-2,3-dimethylpentane. This reaction forms the carbon skeleton of this compound.

Caption: Grignard reaction mechanism for this compound synthesis.

Experimental Protocol

Materials:

-

Isopropyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Chloro-2,3-dimethylpentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of isopropyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Coupling Reaction: The prepared Grignard reagent is cooled to 0 °C. A solution of 3-chloro-2,3-dimethylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Quantitative Data

| Reactant | Molar Ratio | Notes |

| Isopropyl chloride | 1.0 | |

| Magnesium | 1.1 | Slight excess to ensure full conversion |

| 3-Chloro-2,3-dimethylpentane | 1.0 | |

| Product | Yield | Notes |

| This compound | 60-70% | Typical yield for this type of coupling |

Pathway 2: Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene

This two-step pathway involves the synthesis of the alkene precursor, 2,3,3-trimethyl-1-hexene, followed by its catalytic hydrogenation to the desired alkane.

Step 1: Synthesis of 2,3,3-Trimethyl-1-hexene via Dehydration of 2,3,3-Trimethyl-1-hexanol

Reaction Mechanism:

The alcohol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation, which is then deprotonated to form the alkene.

Experimental Protocol:

Materials:

-

2,3,3-Trimethyl-1-hexanol

-

Concentrated sulfuric acid (or anhydrous p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dehydration: In a round-bottom flask, 2,3,3-trimethyl-1-hexanol is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated, and the product alkene is distilled as it is formed.

-

Work-up and Purification: The distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and purified by distillation.

Step 2: Catalytic Hydrogenation of 2,3,3-Trimethyl-1-hexene

Reaction Mechanism:

The alkene and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., palladium on carbon). The hydrogen atoms add across the double bond of the alkene in a syn-addition manner to yield the saturated alkane.[1]

Caption: Two-step synthesis of this compound via hydrogenation.

Experimental Protocol:

Materials:

-

2,3,3-Trimethyl-1-hexene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or ethyl acetate)

-

Hydrogen gas

Procedure:

-

Hydrogenation: 2,3,3-trimethyl-1-hexene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 3-5 atm. The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is removed by distillation to yield the crude product, which can be further purified by fractional distillation if necessary.

Quantitative Data

| Reaction Step | Reactant/Product | Yield | Catalyst/Reagent | Conditions |

| Dehydration | 2,3,3-Trimethyl-1-hexene | 80-90% | H₂SO₄ (cat.) | Heat, distillation of product |

| Catalytic Hydrogenation | This compound | >95% | 10% Pd/C | 3-5 atm H₂, Room Temperature |

Experimental Workflow Overview

The general workflow for the synthesis and analysis of this compound is outlined below.

Caption: General experimental workflow for synthesis and analysis.

Data Presentation: Spectroscopic Analysis

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃) | Multiplets and singlets in the alkane region (δ 0.8-1.5 ppm). |

| ¹³C NMR (CDCl₃) | Signals corresponding to the nine distinct carbon atoms in the molecule. |

| IR (Infrared) (neat) | Strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹.[2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns for branched alkanes, including prominent peaks at m/z 43, 57, 71, and 85.[3] |

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound. The Grignard reaction offers a direct, one-pot synthesis, while the catalytic hydrogenation of an alkene precursor provides an alternative route that may be preferable depending on the availability of starting materials and desired purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the successful synthesis and characterization of this highly branched alkane. Careful attention to anhydrous conditions in the Grignard reaction and efficient catalyst handling in the hydrogenation step are critical for achieving high yields and purity.

References

Thermodynamic Properties of 2,3,3-Trimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, 2,3,3-trimethylhexane. The information is compiled from various scientific sources to support research and development activities where this compound may be used as a solvent, a reference standard, or a component in complex mixtures. This document presents available quantitative data in structured tables, details the experimental methodologies for determining these properties, and provides visualizations of the experimental workflows.

Core Thermodynamic and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20. As one of the 35 structural isomers of nonane, its branched structure influences its physical and thermodynamic behavior, distinguishing it from its linear counterpart, n-nonane.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound. For comparative purposes, data for n-nonane is also included where available.

Table 1: General and Physical Properties

| Property | Value for this compound | Value for n-Nonane |

| Molecular Formula | C9H20 | C9H20 |

| Molecular Weight | 128.26 g/mol | 128.26 g/mol |

| CAS Number | 16747-28-7 | 111-84-2 |

| Boiling Point | 137.9 °C | 150.8 °C |

| Melting Point | -116.8 °C | -53.5 °C |

| Density | 0.722 g/cm³ at 20°C | 0.718 g/cm³ at 20°C |

| Vapor Pressure | 8.57 mmHg at 25°C | 4.45 mmHg at 25°C |

| Flash Point | 27.7 °C | 31 °C |

Table 2: Thermodynamic Properties

| Property | Value for this compound | Value for n-Nonane |

| Enthalpy of Formation (Liquid, 298.15 K) | -281.0 ± 1.0 kJ/mol | -275.7 ± 0.8 kJ/mol |

| Enthalpy of Vaporization (at boiling point) | 35.8 kJ/mol | 38.6 kJ/mol |

| Liquid Heat Capacity (Cp) | Data not readily available | 284.39 J/(mol·K) at 298.15 K |

| Standard Entropy (S°) | Data not readily available | 393.67 J/(mol·K) at 298.15 K (liquid) |

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on precise experimental techniques. The following sections detail the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a "bomb."

-

Pressurization: The bomb is filled with an excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a rise in temperature.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).

-

Standard Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Vapor Pressure

The vapor pressure of a volatile liquid like this compound can be measured using several methods, with the choice depending on the pressure range of interest.

Methodology: Static Method

-

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.

-

Temperature Control: The vessel is maintained at a constant, precisely known temperature.

-

Equilibrium: The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.

-

Data Collection: The vapor pressure is measured at various temperatures to establish the vapor pressure curve.

Heat Capacity

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The DSC instrument heats both the sample and reference pans at a controlled, linear rate over a defined temperature range.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

-

Calculation: The specific heat capacity of the sample is calculated by comparing its differential heat flow signal to that of the sapphire standard.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Caption: Workflow for Determining Vapor Pressure using the Static Method.

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

An In-depth Technical Guide to the Solubility of 2,3,3-Trimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-trimethylhexane, a branched alkane of interest in various chemical and pharmaceutical applications. Due to its nonpolar nature, this compound exhibits distinct solubility behavior in a range of organic solvents. This document outlines its qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Core Concepts of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar solutes, such as this compound, will readily dissolve in nonpolar solvents, while their solubility in polar solvents is limited.[1] The intermolecular forces at play are a key determinant. Alkanes primarily exhibit weak van der Waals forces (London dispersion forces).[2][3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and a nonpolar organic solvent, the intermolecular forces are of a similar nature and magnitude, leading to a favorable enthalpy of mixing and, consequently, high solubility or complete miscibility.[2][4]

Solubility Data

As a nonpolar liquid alkane, this compound is generally considered to be miscible in all proportions with other nonpolar and weakly polar organic solvents.[5] This high solubility is due to the similar van der Waals intermolecular forces present in both the solute and the solvent.[2][4] Conversely, it is insoluble in highly polar solvents like water.[1]

| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |

| Nonpolar | Hexane, Toluene, Benzene | Miscible |

| Weakly Polar | Diethyl Ether | Miscible |

| Moderately Polar | Alcohols (e.g., Ethanol, Methanol) | Soluble |

| Polar Aprotic | Acetone | Soluble |

| Polar Protic | Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent using a gravimetric method. This method is robust and relies on the precise measurement of mass.[6][7][8]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Several sealable glass vials

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable glass vial. The presence of a separate phase of this compound ensures that the solution is saturated.

-

Prepare several such vials to ensure the reproducibility of the results.

-

Place the sealed vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation can be achieved using a mechanical shaker within the temperature-controlled environment.

-

-

Sample Collection and Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for several hours to allow for the complete separation of the undissolved this compound.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the collected aliquot of the saturated solution to the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be facilitated by gentle heating, ensuring that the temperature is kept well below the boiling point of this compound to prevent its loss.

-

Once the solvent has evaporated, place the evaporating dish containing the this compound residue in a drying oven at a temperature slightly above the boiling point of any residual solvent but below that of this compound to ensure all solvent is removed.

-

Cool the dish in a desiccator to room temperature and then weigh it accurately.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility in terms of grams of solute per 100 grams of solvent or other desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

The Elusive Isomer: A Technical Guide to the Natural Occurrence of 2,3,3-Trimethylhexane in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the presence of 2,3,3-trimethylhexane, a specific branched alkane, within the complex matrix of crude oil. While a minor component, its existence is a function of the intricate geochemical processes that form petroleum. This document outlines the challenges in its quantification, its potential (though not yet established) role as a geochemical indicator, and the analytical methodologies employed for the characterization of such compounds.

Presence and Quantification of this compound in Crude Oil

This compound (C9H20) is a saturated branched hydrocarbon that naturally occurs in crude oil.[1][2] Crude oil is a highly complex mixture, comprising thousands of individual hydrocarbon compounds, making the isolation and precise quantification of a single isomer like this compound exceptionally challenging.[3][4] The concentration of any single C9 isomer is generally low, and their numerous structural similarities make separation difficult with standard analytical techniques.

Table 1: General Hydrocarbon Composition of Crude Oil

| Compound Class | General Abundance (wt%) | Description | Relevance to this compound |

| Saturates (Alkanes) | 40 - 60% | Straight-chain (n-alkanes), branched-chain (iso-alkanes), and cyclic (cycloalkanes) hydrocarbons. | This compound is a C9 branched alkane within this class. |

| Aromatics | 20 - 40% | Hydrocarbons containing one or more benzene rings. | - |

| Resins | 5 - 15% | Polar, high molecular weight compounds containing heteroatoms (N, S, O). | - |

| Asphaltenes | 1 - 10% | High molecular weight, complex aromatic structures, often with heteroatoms. | - |

Note: The percentages are approximate and can vary significantly depending on the crude oil's origin and maturity.

Experimental Protocol for the Analysis of Branched Alkanes in Crude Oil

The quantitative analysis of specific branched alkanes like this compound in crude oil requires a meticulous and highly sensitive analytical approach. The following is a generalized experimental protocol based on common industry practices for hydrocarbon analysis.

Objective: To identify and quantify C9 branched alkanes, including this compound, in a crude oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

A known weight of the crude oil sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a specific concentration (e.g., 10 mg/mL).

-

An internal standard (e.g., a deuterated alkane not naturally present in the sample) is added to the solution for quantification.

-

The sample may undergo fractionation using techniques like solid-phase extraction (SPE) to separate the saturated hydrocarbon fraction from the aromatic and polar compounds, reducing matrix interference.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: A high-resolution gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon separation.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample. Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the hydrocarbons based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Analysis:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for each eluting compound. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known target compounds.

-

-

Data Analysis and Quantification:

-

Identification: The retention time and the mass spectrum of a peak are compared to those of an authentic standard of this compound or to a spectral library (e.g., NIST) for identification.

-

Quantification: The concentration of this compound is calculated by comparing the peak area of a characteristic ion of the analyte to the peak area of a characteristic ion of the internal standard. A calibration curve prepared from standards of known concentrations is used to ensure accuracy.

-

Geochemical Significance of Short-Chain Branched Alkanes

While specific biomarker significance for this compound is not well-established, the distribution and relative abundance of short-chain branched alkanes, in general, can provide valuable geochemical information.

-

Thermal Maturity: The cracking of larger n-alkanes at higher thermal maturities can lead to an increase in the proportion of smaller, more branched alkanes.[7] Therefore, the ratio of branched to normal alkanes can sometimes be used as an indicator of the thermal history of the crude oil.

-

Biodegradation: Microorganisms preferentially degrade n-alkanes over their branched counterparts. As a result, biodegraded oils often show an enrichment in branched and cyclic alkanes relative to n-alkanes.

-

Source Rock Input: The initial composition of organic matter in the source rock can influence the distribution of isomers in the resulting crude oil.

The interpretation of these relationships is complex, as multiple factors can influence the final composition of the crude oil.

Visualizing Workflows and Relationships

To better understand the context of analyzing compounds like this compound in crude oil, the following diagrams illustrate the general workflows and logical relationships in petroleum geochemistry.

References

- 1. scienceskool.co.uk [scienceskool.co.uk]

- 2. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 4. gsm.org.my [gsm.org.my]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

An In-depth Technical Guide to the Isomers of Nonane and Their Structural Divergence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), detailing their structural differences, physical properties, and the experimental methodologies used for their identification and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and pharmacology where a deep understanding of isomeric composition is critical.

Introduction to Nonane and its Isomerism

Nonane is an alkane with the chemical formula C₉H₂₀. Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms linked by single bonds.[1] Structural isomerism arises when molecules share the same molecular formula but differ in the connectivity of their atoms.[1] In the case of nonane, the nine carbon atoms can be arranged in 35 distinct ways, giving rise to a diverse set of structural isomers.[2][3] These isomers range from the linear straight-chain n-nonane to highly branched structures.[3]

The structural variations among nonane isomers, while seemingly subtle, lead to significant differences in their physicochemical properties, such as boiling point, melting point, and density. These differences are primarily attributed to the variations in intermolecular van der Waals forces. Linear isomers, with their larger surface area, exhibit stronger intermolecular attractions compared to their more compact, branched counterparts.[4] This principle is fundamental to understanding the behavior of these compounds in various applications, from fuel formulations to their use as solvents and in organic synthesis.

Structural Differences and Classification of Nonane Isomers

The 35 structural isomers of nonane can be systematically classified based on the length of their principal carbon chain and the nature of their alkyl substituents. This classification provides a clear framework for understanding the structural diversity within this group of alkanes.

A fundamental way to visualize the relationships between these isomers is through their carbon skeletons. The following diagram illustrates the classification of nonane isomers based on their parent alkane chain.

Caption: Hierarchical classification of nonane isomers.

The structural formulas for all 35 isomers are detailed in the subsequent sections, grouped by their parent chain.

Straight-Chain Isomer

-

n-Nonane

Methyloctane Isomers (3 Isomers)

-

2-Methyloctane

-

3-Methyloctane

-

4-Methyloctane

Dimethylheptane and Ethylheptane Isomers (11 Isomers)

-

Dimethylheptanes: 2,2-Dimethylheptane, 2,3-Dimethylheptane, 2,4-Dimethylheptane, 2,5-Dimethylheptane, 2,6-Dimethylheptane, 3,3-Dimethylheptane, 3,4-Dimethylheptane, 3,5-Dimethylheptane, 4,4-Dimethylheptane

-

Ethylheptanes: 3-Ethylheptane, 4-Ethylheptane

Trimethylhexane and Ethylmethylhexane Isomers (13 Isomers)

-

Trimethylhexanes: 2,2,3-Trimethylhexane, 2,2,4-Trimethylhexane, 2,2,5-Trimethylhexane, 2,3,3-Trimethylhexane, 2,3,4-Trimethylhexane, 2,3,5-Trimethylhexane, 2,4,4-Trimethylhexane, 3,3,4-Trimethylhexane

-

Ethylmethylhexanes: 3-Ethyl-2-methylhexane, 4-Ethyl-2-methylhexane, 3-Ethyl-3-methylhexane, 3-Ethyl-4-methylhexane

Tetramethylpentane, Diethylpentane, and Ethyldimethylpentane Isomers (7 Isomers)

-

Tetramethylpentanes: 2,2,3,3-Tetramethylpentane, 2,2,3,4-Tetramethylpentane, 2,2,4,4-Tetramethylpentane

-

Diethylpentane: 3,3-Diethylpentane

-

Ethyldimethylpentanes: 3-Ethyl-2,2-dimethylpentane, 3-Ethyl-2,3-dimethylpentane, 3-Ethyl-2,4-dimethylpentane

Quantitative Data of Nonane Isomers

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Nonane | 150.8 | -53.5 | 0.718 |

| Methyloctanes | |||

| 2-Methyloctane | 143.2 | -80.1 | 0.713[5] |

| 3-Methyloctane | 144 | -107.6 | 0.72[6] |

| 4-Methyloctane | 142.5 | - | - |

| Dimethylheptanes | |||

| 2,2-Dimethylheptane | 132 | -113 | 0.724[1] |

| 2,3-Dimethylheptane | 140.3 | - | - |

| 2,4-Dimethylheptane | 138.5 | - | - |

| 2,5-Dimethylheptane | 137.8 | - | - |

| 2,6-Dimethylheptane | 135.2 | - | - |

| 3,3-Dimethylheptane | 135.8 | - | - |

| 3,4-Dimethylheptane | 140.6 | - | 0.741[7] |

| 3,5-Dimethylheptane | 138.2 | - | - |

| 4,4-Dimethylheptane | 135.21 | -102.89 | - |

| Ethylheptanes | |||

| 3-Ethylheptane | 142.4 | - | - |

| 4-Ethylheptane | 141 | -113.19 | 0.73[8] |

| Trimethylhexanes | |||

| 2,2,3-Trimethylhexane | 134.7 | - | - |

| 2,2,4-Trimethylhexane | 127.2 | - | - |

| 2,2,5-Trimethylhexane | 124.1 | - | - |

| This compound | 140.3 | - | - |

| 2,3,4-Trimethylhexane | 138.1 | - | - |

| 2,3,5-Trimethylhexane | 134.5 | - | - |

| 2,4,4-Trimethylhexane | 131.8 | - | - |

| 3,3,4-Trimethylhexane | 139.8 | - | - |

| Ethylmethylhexanes | |||

| 3-Ethyl-2-methylhexane | 139.9 | - | - |

| 4-Ethyl-2-methylhexane | 135.5 | - | - |

| 3-Ethyl-3-methylhexane | 140.7 | -112.99 | 0.737[9] |

| 3-Ethyl-4-methylhexane | 140.1 | -112.99 | 0.721[10] |

| Tetramethylpentanes | |||

| 2,2,3,3-Tetramethylpentane | 140.3 | - | - |

| 2,2,3,4-Tetramethylpentane | 133.0 | -121.0 | 0.72[11] |

| 2,2,4,4-Tetramethylpentane | 121 | -66.2 | 0.72[12] |

| Diethylpentane | |||

| 3,3-Diethylpentane | 146.5 | - | - |

| Ethyldimethylpentanes | |||

| 3-Ethyl-2,2-dimethylpentane | 134.8 | - | - |

| 3-Ethyl-2,3-dimethylpentane | 140.7 | - | - |

| 3-Ethyl-2,4-dimethylpentane | 135.5 | - | - |

Experimental Protocols for Isomer Differentiation

The separation and identification of nonane isomers pose a significant analytical challenge due to their similar chemical properties and often close boiling points. A combination of chromatographic and spectroscopic techniques is typically employed for their effective differentiation.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating volatile compounds like nonane isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

Protocol for Separation of Nonane Isomers by Gas Chromatography:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended for hydrocarbon analysis.

-

Column: A long capillary column (e.g., 50-100 meters) with a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (DB-5), is suitable for separating alkane isomers. The choice of a non-polar phase ensures that the elution order is primarily determined by the boiling points of the isomers.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Temperature Program: A slow oven temperature ramp is crucial for resolving closely eluting isomers. A typical program would be:

-

Initial temperature: 35-40°C, hold for 10-15 minutes.

-

Ramp: Increase the temperature at a rate of 1-2°C/min to a final temperature of 150-180°C.

-

Final hold: Maintain the final temperature for 10-20 minutes to ensure all isomers have eluted.

-

-

Injection: A small sample volume (e.g., 0.1-1.0 µL) of the isomer mixture, typically diluted in a volatile solvent like pentane or hexane, is injected into the heated inlet. A split injection mode is often used to prevent column overloading.

-

Detection: The flame ionization detector provides high sensitivity for hydrocarbons.

-

Data Analysis: The retention time of each peak is used for qualitative identification by comparing it to the retention times of known standards. The peak area provides quantitative information about the relative abundance of each isomer in the mixture.

The following flowchart illustrates a typical experimental workflow for the GC analysis of nonane isomers.

Caption: A generalized workflow for the gas chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.

Protocol for NMR Analysis of Nonane Isomers:

-

Sample Preparation: A small amount of the purified isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum of an alkane typically shows signals in the upfield region (around 0.8-1.7 ppm).

-

The chemical shift of a proton is influenced by its local electronic environment. Protons on methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups will have distinct chemical shifts.

-

Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the carbon skeleton. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

The chemical shift of a carbon atom depends on its hybridization and the number of attached hydrogen atoms.

-

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in structure determination.

-

-

2D NMR Techniques: For complex isomers, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignments.

By analyzing the chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra, the precise structure of each nonane isomer can be determined.

Conclusion

The 35 structural isomers of nonane represent a fascinating case study in the structural diversity of alkanes. Their varied physical properties, stemming from differences in their molecular architecture, underscore the importance of precise isomeric identification and separation in scientific and industrial applications. This guide has provided a detailed overview of the structural differences among these isomers, a compilation of their known physical properties, and a summary of the key experimental protocols for their analysis. While a complete dataset of physical properties for all isomers remains an area for further investigation, the methodologies outlined here provide a robust framework for the characterization of this important class of hydrocarbons.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-METHYLOCTANE | 2216-33-3 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-ETHYLHEPTANE | 2216-32-2 [chemicalbook.com]

- 9. 3-ETHYL-3-METHYLHEXANE | 3074-76-8 [chemicalbook.com]

- 10. 3-ethyl-4-methylhexane | 3074-77-9 [chemnet.com]

- 11. lookchem.com [lookchem.com]

- 12. 2,2,4,4-TETRAMETHYLPENTANE CAS#: 1070-87-7 [m.chemicalbook.com]

Conformational analysis of branched alkanes like 2,3,3-Trimethylhexane

An In-Depth Technical Guide to the Conformational Analysis of 2,3,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern drug discovery and development. The specific conformation of a molecule can profoundly influence its biological activity, dictating how it interacts with target receptors and enzymes. This technical guide provides a comprehensive overview of the conformational analysis of this compound, a branched alkane that serves as a fundamental model for understanding the more complex hydrocarbon skeletons found in many pharmaceutical compounds. By examining the interplay of torsional strain and steric interactions, we can predict and quantify the relative stabilities of its various conformers. This guide details both computational and experimental methodologies for this analysis, presents the expected quantitative data in a structured format, and utilizes visualizations to clarify key concepts and workflows.

Introduction to Conformational Analysis of Branched Alkanes

Alkanes, the simplest organic molecules, consist of carbon and hydrogen atoms linked by single bonds.[1][2] Rotation around these carbon-carbon single bonds is possible, leading to different spatial arrangements of atoms known as conformations or conformers.[2][3] While this rotation is often described as "free," it is in fact hindered by energy barriers, resulting in certain conformations being more stable (lower in energy) than others.[1]

The primary factors governing conformational stability are:

-

Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain and are energetically unfavorable. Staggered conformations, where these bonds are as far apart as possible, minimize this strain and are more stable.[3][4]

-

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[5][6][7][8] In branched alkanes, bulky substituents can lead to significant steric strain, particularly in gauche and eclipsed conformations.[9][10]

The conformational analysis of a molecule like this compound involves identifying all possible staggered and eclipsed conformers, evaluating their relative energies based on these strains, and determining the energy barriers to interconversion.

Conformational Analysis of this compound

The structure of this compound presents several key rotational bonds to consider for a full conformational analysis. The most insightful analyses often focus on rotation around the most sterically hindered bonds. For this compound, the C2-C3 and C3-C4 bonds are of particular interest due to the high degree of substitution.

Analysis of Rotation around the C2-C3 Bond

Viewing the molecule down the C2-C3 bond, we can construct Newman projections to visualize the different conformations. The front carbon (C2) is attached to a hydrogen, an isopropyl group (represented as a single entity for simplicity in initial analysis), and a methyl group. The back carbon (C3) is bonded to two methyl groups and an ethyl group.

The most stable conformation will be the one that minimizes steric interactions between the bulky groups. This typically occurs in a staggered arrangement where the largest groups are anti-periplanar (180° dihedral angle) to each other. Conversely, the least stable conformation will be an eclipsed arrangement where the largest groups are syn-periplanar (0° dihedral angle). Between these extremes are gauche conformations (60° dihedral angle), which have intermediate energy levels due to steric interactions between adjacent bulky groups.[11][12]

Analysis of Rotation around the C3-C4 Bond

A similar analysis can be performed for the C3-C4 bond. Here, the front carbon (C3) has two methyl groups and a sec-butyl group attached. The back carbon (C4) is part of the ethyl group and is bonded to a methyl group and two hydrogens. Again, the most stable conformer will have the bulkiest groups in an anti arrangement.

Quantitative Data on Conformational Energies

The relative energies of the different conformers of this compound can be estimated using computational methods and validated experimentally. The following tables summarize the expected energy costs associated with common steric interactions in alkanes. These values can be used to approximate the relative energies of the different conformers of this compound.

| Interaction | Energy Cost (kcal/mol) | Dihedral Angle |

| H-H eclipsing | 1.0 | 0° |

| C-H eclipsing | 1.3-1.6 | 0° |

| C-C eclipsing | 2.5-3.6 | 0° |

| Gauche C-C | 0.9 | 60° |

Note: These are generalized values. The actual energy costs can vary depending on the specific molecular environment.

A full computational analysis would provide more precise relative energies for each stable conformer and the transition states connecting them.

| Conformer (C2-C3 rotation) | Relative Energy (kcal/mol) | Key Steric Interactions |

| Anti (most stable staggered) | 0 (Reference) | Minimized steric strain |

| Gauche 1 | ~0.9-1.5 | Gauche interactions between alkyl groups |

| Gauche 2 | ~1.2-2.0 | Multiple gauche interactions |

| Eclipsed (least stable) | > 5.0 | Significant eclipsing and steric strain |

Experimental and Computational Protocols

A combination of experimental and computational techniques is typically employed to perform a thorough conformational analysis.

Computational Chemistry Methods

Computational modeling is a powerful tool for studying molecular conformations.[4][13][14] Molecular mechanics and quantum mechanics calculations can be used to determine the potential energy surface for bond rotation, identifying energy minima (stable conformers) and transition states (energy barriers).

Methodology for Computational Analysis:

-

Structure Building: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved by rotating key dihedral angles in discrete steps and performing an energy minimization at each step.

-

Energy Calculations: Higher-level quantum mechanics calculations (e.g., Density Functional Theory) are then used to obtain accurate energies for the identified conformers and the transition states connecting them.

-

Data Analysis: The results are analyzed to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Experimental Methods

Experimental techniques can provide data to validate the computational models and offer insights into the conformational landscape in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a primary experimental tool for conformational analysis.

Methodology for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between atoms, which is conformation-dependent.

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe changes in the relative populations of conformers or even "freeze out" individual conformers at very low temperatures. The coalescence of signals as the temperature is raised can be used to calculate the energy barriers to rotation.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy can also be used to identify the presence of different conformers, as each will have a unique set of vibrational modes.[15]

Methodology for Vibrational Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or as a solid at low temperatures.

-

Data Acquisition: IR and Raman spectra are recorded.

-

Spectral Analysis: The observed vibrational bands are assigned to specific conformers, often with the aid of computational predictions of the vibrational frequencies for each conformer. The relative intensities of bands corresponding to different conformers can provide information about their relative populations.

Visualizations

Logical Workflow for Conformational Analysis

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. youtube.com [youtube.com]

- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 6. youtube.com [youtube.com]

- 7. Steric effects - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. youtube.com [youtube.com]

- 14. uwosh.edu [uwosh.edu]

- 15. tandfonline.com [tandfonline.com]

2,3,3-Trimethylhexane: A Comprehensive Technical Guide for Use as a Reference Compound in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2,3,3-trimethylhexane as a reference compound in chemical analysis, with a primary focus on its application in gas chromatography (GC). Its stable, branched-chain alkane structure and well-defined physicochemical properties make it a valuable tool for ensuring accuracy and precision in quantitative and qualitative analyses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a reference compound is paramount for its effective application. This compound is a saturated hydrocarbon, rendering it chemically inert under typical analytical conditions. This inertness is a significant advantage, as it minimizes the risk of reaction with analytes or solvents in the sample matrix.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| CAS Number | 16747-28-7 |

| Boiling Point | 137.9 °C |

| Melting Point | -116.79 °C |

| Density | 0.722 g/cm³ |

| Refractive Index | 1.4119 |

| Vapor Pressure | 8.57 mmHg at 25°C |

| Flash Point | 27.7 °C |

Chromatographic Data: The Kovats Retention Index

The Kovats retention index (RI) is a dimensionless quantity that describes the elution behavior of a compound from a gas chromatography column relative to n-alkanes. It is a critical parameter for compound identification. The retention index of this compound has been determined on various stationary phases, with a focus on non-polar columns where it is most commonly employed.

Table 2: Kovats Retention Index of this compound

| Stationary Phase Type | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) |

| Non-Polar | Squalane | 100 | 813 |

| Non-Polar | Squalane | 25 | 810 |

| Non-Polar | DB-1 | 60 | 817 |

| Non-Polar | OV-101 | 40 | 783 |

| Non-Polar | OV-101 | 60 | 784 |

| Non-Polar | OV-101 | 80 | 785 |

Note: The Kovats retention index can vary slightly with changes in experimental conditions.

Application as a Reference Standard in Gas Chromatography

This compound is particularly well-suited for use as an internal standard in the GC analysis of volatile and semi-volatile organic compounds. Its primary role is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of quantitative measurements.[1]

Rationale for Selection

The selection of an appropriate internal standard is crucial for the development of a robust analytical method.[2][3] this compound is an excellent candidate for several key reasons:

-

Chemical Inertness: As a saturated alkane, it does not typically react with other components in the sample.

-

Elution in a Non-interfering Region: Its retention time often falls in a region of the chromatogram that is free from interfering peaks from the sample matrix.

-

Structural Similarity (for Hydrocarbon Analysis): In the analysis of petroleum products and other hydrocarbon mixtures, its alkane structure is similar to many of the analytes of interest.

-

Commercial Availability in High Purity: It can be obtained in high purity, which is a prerequisite for a reference standard.

-

Good Chromatographic Peak Shape: It typically produces sharp, symmetrical peaks, which are ideal for accurate integration.

Logical Workflow for Selecting this compound as an Internal Standard

The decision to use this compound as an internal standard can be guided by a logical workflow that considers the specific requirements of the analytical method.

Caption: Decision workflow for selecting this compound as an internal standard.

Experimental Protocol: Quantitative Analysis of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of a target volatile organic compound (e.g., toluene) in a solvent matrix using this compound as an internal standard.

Materials and Reagents

-

Solvent: Hexane (or another suitable solvent that does not co-elute with the analyte or internal standard)

-

Analyte: Toluene (or other VOC of interest)

-

Internal Standard: this compound (high purity, ≥99%)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)

-

Volumetric flasks, pipettes, and syringes

-

Autosampler vials with septa

-

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask. This creates a 1 mg/mL stock solution.

-

Analyte Stock Solution (A Stock): Accurately weigh approximately 100 mg of toluene and dissolve it in 100 mL of hexane in a volumetric flask. This creates a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock and varying amounts of the A Stock to volumetric flasks and diluting with hexane. For example:

-

Standard 1: 1 mL of IS Stock + 0.1 mL of A Stock, diluted to 10 mL with hexane.

-

Standard 2: 1 mL of IS Stock + 0.5 mL of A Stock, diluted to 10 mL with hexane.

-

Standard 3: 1 mL of IS Stock + 1.0 mL of A Stock, diluted to 10 mL with hexane.

-

Standard 4: 1 mL of IS Stock + 2.0 mL of A Stock, diluted to 10 mL with hexane.

-

Standard 5: 1 mL of IS Stock + 5.0 mL of A Stock, diluted to 10 mL with hexane.

-

Sample Preparation

-

Accurately weigh or measure a known amount of the sample to be analyzed.

-

Add a precise volume of the IS Stock solution.

-

Dilute the sample with hexane to a final volume that falls within the concentration range of the calibration standards.

GC-MS/FID Analysis

-

GC Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Detector:

-

FID: Temperature at 280 °C

-

MS: Transfer line at 280 °C, ion source at 230 °C, scan range of m/z 40-400.

-

Data Analysis

-

Peak Identification: Identify the peaks corresponding to the analyte and the internal standard based on their retention times (and mass spectra if using MS).

-

Peak Integration: Integrate the peak areas for both the analyte and the internal standard in all chromatograms (standards and samples).

-

Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS). Also, calculate the ratio of the analyte concentration to the internal standard concentration (Conc_Analyte / Conc_IS). Plot the peak area ratio (y-axis) against the concentration ratio (x-axis). This should yield a linear relationship.

-

Quantification: For the unknown sample, calculate the peak area ratio (Area_Analyte / Area_IS). Using the equation of the line from the calibration curve, determine the concentration ratio for the sample. Since the concentration of the internal standard in the sample is known, the concentration of the analyte can be calculated.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis workflow using an internal standard.

Caption: General workflow for quantitative GC analysis using the internal standard method.

Conclusion

This compound serves as a reliable and effective reference compound, particularly as an internal standard, in the field of chemical analysis. Its chemical inertness, suitable chromatographic properties, and commercial availability in high purity make it a valuable tool for researchers, scientists, and drug development professionals seeking to achieve high levels of accuracy and precision in their analytical measurements. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful implementation of this compound in routine and research laboratory settings.

References

The Untapped Potential of 2,3,3-Trimethylhexane in Combustion Research: A Call for Investigation

While a comprehensive, data-rich technical guide on the combustion of 2,3,3-trimethylhexane remains an unrealized goal due to a notable scarcity of dedicated research, its molecular structure and position within the nonane isomer family suggest a significant, yet largely unexplored, role in the advancement of combustion science. This whitepaper, therefore, serves not as a guide to existing knowledge, but as an in-depth exploration of its potential significance and a call to the research community to fill a critical knowledge gap.

Researchers, scientists, and professionals in fuel development are continually seeking novel molecules to enhance fuel performance, improve efficiency, and reduce harmful emissions. Branched alkanes, in particular, are of high interest due to their influence on octane ratings and combustion characteristics. As a member of the C9H20 isomer group, this compound possesses structural features that imply compelling combustion behavior, yet it remains conspicuously absent from the extensive body of literature dedicated to its isomers.

Physicochemical Properties: A Foundation for Speculation

While dedicated combustion data is lacking, the fundamental physicochemical properties of this compound provide a basis for predicting its behavior.

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1][2] |

| Molecular Weight | 128.2551 g/mol | [1] |

| CAS Registry Number | 16747-28-7 | [1] |

| Boiling Point | ~157-159 °C | |

| Density | ~0.74 g/mL |

These properties, when compared with other nonane isomers, position this compound as a compound with the potential for a high research octane number (RON). The presence of a quaternary carbon center and significant branching are structural attributes known to enhance resistance to auto-ignition, a critical factor in modern internal combustion engines.[3]

The Uncharted Territory of Combustion Characteristics

A thorough review of scientific literature reveals a significant void in experimental and modeling studies on the combustion of this compound. Key combustion metrics that are essential for its evaluation as a fuel or fuel component are entirely absent. These include:

-

Ignition Delay Times: Data from shock tubes or rapid compression machines, which would quantify its auto-ignition characteristics under various temperature and pressure regimes, are not available.

-

Laminar Flame Speeds: Measurements that would define its fundamental flame propagation properties are yet to be conducted.

-

Species Concentration Profiles: Detailed experimental data from facilities like jet-stirred reactors, which are crucial for developing and validating chemical kinetic models, have not been published.

This lack of empirical data is the primary obstacle to a thorough understanding of its combustion behavior.

A Hypothetical Glimpse into Oxidation Pathways

In the absence of specific experimental data and detailed kinetic models for this compound, we can only hypothesize its principal oxidation pathways based on the well-established principles of alkane combustion chemistry. The initial stages of oxidation would likely involve H-atom abstraction by radicals such as OH, leading to the formation of various 2,3,3-trimethylhexyl radicals. The subsequent reaction pathways, including isomerization and decomposition of these radicals, would dictate the formation of key intermediates and final products.

To illustrate the general logic of alkane oxidation, a simplified, high-level conceptual diagram of the initial steps is presented below. It is crucial to emphasize that this is a generalized representation and not a validated pathway for this compound.

References

- 1. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]

- 2. This compound | C9H20 | CID 28023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

Quantum Chemical Calculations for 2,3,3-Trimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the branched alkane 2,3,3-trimethylhexane. While specific computational studies on this molecule are not extensively published, this document outlines the established methodologies and presents illustrative data based on calculations for similar branched alkanes. This guide is intended to serve as a valuable resource for researchers in computational chemistry, drug development, and materials science who are interested in the conformational analysis, thermochemical properties, and spectroscopic features of non-linear hydrocarbons.

Introduction to the Quantum Chemistry of Branched Alkanes